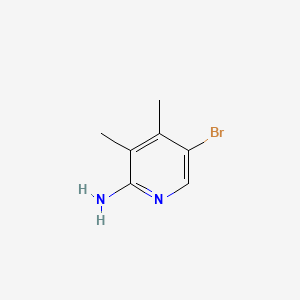

5-Bromo-3,4-dimethylpyridin-2-amine

描述

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. chemicalbook.com Its presence is integral to a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its inherent basicity, which can improve the solubility and pharmacokinetic properties of drug candidates. nih.gov The pyridine ring is a bioisostere of benzene (B151609) and is found in numerous FDA-approved drugs and natural products, including vitamins like niacin and pyridoxine. chemicalbook.com This framework is a key component in drugs targeting a wide spectrum of diseases. chemicalbook.com

In the realm of materials science, the pyridine unit is valued for its electronic and coordination properties. The nitrogen atom can coordinate with metal ions, making pyridine-containing ligands essential in the construction of metal-organic frameworks (MOFs) and catalysts. Furthermore, the π-deficient nature of the pyridine ring influences its electronic behavior, making it a valuable component in the design of organic semiconductors, dyes, and other functional materials.

Overview of Halogenation Strategies in Heterocyclic Synthesis

The introduction of halogen atoms onto heterocyclic rings is a fundamental transformation in organic synthesis, as it provides a handle for further functionalization through cross-coupling reactions. Direct electrophilic halogenation of pyridine is often challenging due to the deactivating effect of the ring nitrogen, which makes the ring electron-poor and less susceptible to attack by electrophiles. nih.gov Such reactions often require harsh conditions and can lead to a mixture of regioisomers.

To overcome these limitations, various strategies have been developed. These include:

Metalation-halogenation: Directed ortho-metalation using strong bases followed by quenching with a halogen source allows for regioselective halogenation.

Halogenation of N-oxides: Activation of the pyridine ring by N-oxide formation can facilitate electrophilic substitution.

Ring-opening/ring-closing strategies: Temporary transformation of the pyridine into a more reactive acyclic intermediate, such as a Zincke imine, can allow for mild and highly regioselective halogenation before ring-closing. nih.gov

Sandmeyer-type reactions: Diazotization of aminopyridines followed by treatment with a halide source is a classic method for introducing halogens.

Use of N-halosuccinimides (NBS, NCS, NIS): These reagents, often in the presence of an activating agent or in specific solvents like hexafluoroisopropanol, provide a milder alternative for halogenating heterocycles. beilstein-journals.org

Rationale for Focused Investigation on 5-Bromo-3,4-dimethylpyridin-2-amine

The focused investigation of this compound stems from its role as a versatile intermediate in the synthesis of more complex, polysubstituted pyridine derivatives. Its specific substitution pattern—an amino group at the 2-position, a bromine atom at the 5-position, and two methyl groups at the 3- and 4-positions—provides a unique combination of reactive sites for synthetic elaboration.

The primary rationale for its investigation lies in its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. beilstein-journals.orgmdpi.com The bromine atom at the 5-position serves as an excellent leaving group, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This capability is of paramount importance in drug discovery and medicinal chemistry, where the systematic variation of substituents on a core scaffold (a process known as structure-activity relationship or SAR studies) is crucial for optimizing the biological activity of a lead compound.

The amino group at the 2-position can also be further functionalized, for instance, through acylation or by serving as a directing group in subsequent reactions. mdpi.com The methyl groups at the 3- and 4-positions, while seemingly simple, influence the steric and electronic properties of the molecule and its derivatives. The investigation of this specific compound allows researchers to efficiently construct libraries of novel pyridine-based molecules for biological screening, potentially leading to the discovery of new therapeutic agents. nih.govmdpi.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 374537-97-0 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Melting Point | 133-135 °C sigmaaldrich.com |

| Boiling Point | 278.2 °C at 760 mmHg sigmaaldrich.com |

| Appearance | Solid |

Synthetic Utility

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | The bromine atom at the 5-position readily participates in palladium-catalyzed cross-coupling with various boronic acids to form new C-C bonds. mdpi.com |

| Nucleophilic Substitution | The bromine atom can be displaced by a range of nucleophiles to introduce different functional groups. |

| N-Functionalization | The amino group at the 2-position can be acylated or alkylated to generate further derivatives. mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVKJNIMFGZBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426619 | |

| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374537-97-0 | |

| Record name | 5-Bromo-3,4-dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,4-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 3,4 Dimethylpyridin 2 Amine and Its Derivatives

X-ray Crystallography Studies of 5-Bromo-3,4-dimethylpyridin-2-amine

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular structure, conformation, and the forces that govern crystal packing.

Single Crystal X-ray Diffraction Analysis

To conduct single-crystal X-ray diffraction (SCXRD), a high-quality, single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

The first step in analyzing diffraction data is to determine the crystal's fundamental symmetry properties. The pattern and symmetry of the diffraction spots allow for the unambiguous assignment of the crystal system and space group. The crystal system describes the shape of the unit cell, the smallest repeating unit of a crystal, while the space group provides a complete description of all symmetry operations (e.g., rotations, reflections, inversions) within the crystal.

Table 1: Illustrative Crystal System and Space Group Data (Note: This table is illustrative and does not represent experimental data for this compound.)

| Parameter | Description | Possible Values (Examples) |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Triclinic, Monoclinic, Orthorhombic, Tetragonal, Trigonal, Hexagonal, Cubic |

| Space Group | The specific symmetry group of the crystal. | P-1, P2₁/c, Pca2₁, C2/c, etc. (230 possibilities) |

Once the space group is known, the dimensions of the unit cell (lengths a, b, c, and angles α, β, γ) are precisely refined. This data defines the size and shape of the repeating volume that contains the molecule(s). The analysis further reveals the exact three-dimensional structure of the this compound molecule itself, including:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-Br).

Bond angles: The angles formed between three connected atoms.

A crucial output of SCXRD is the mapping of intermolecular interactions. For this compound, the primary amine (-NH₂) group is a strong hydrogen bond donor, while the pyridine (B92270) ring nitrogen is a potential acceptor. Analysis would likely reveal N-H···N hydrogen bonds, which could link molecules into dimers, chains, or more complex three-dimensional networks. Other weaker interactions, such as C-H···Br or π-π stacking between pyridine rings, would also be identified and quantified.

Table 2: Hypothetical Hydrogen Bond Geometry (Note: This table is illustrative and does not represent experimental data for this compound.)

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···N | ~0.88 | ~2.20 | ~3.08 | ~170 |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution calculated from the SCXRD results. The surface is mapped with functions that highlight different types of contacts.

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. The plot allows for the quantitative breakdown of interactions, showing the percentage contribution of each type of contact (e.g., H···H, H···Br, C···H) to the total crystal packing. For this compound, this analysis would quantify the relative importance of hydrogen bonding versus other forces like van der Waals interactions involving the bromine and methyl groups.

Powder X-ray Diffraction for Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability.

Powder X-ray Diffraction (PXRD) is the primary technique used to investigate polymorphism. Instead of a single crystal, a finely ground powder containing thousands of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

If different synthetic or crystallization conditions were to produce different polymorphs of this compound, PXRD would be able to distinguish them. Each polymorph would produce a unique pattern of diffraction peaks, allowing for phase identification and quality control. While no specific polymorphism studies for this compound are currently reported, PXRD remains the essential tool for such an investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the two methyl groups (at C3 and C4) typically appear as singlets in the aliphatic region of the spectrum, generally between δ 2.3 and 2.5 ppm. The broad signal corresponding to the amine (-NH₂) protons is usually found further downfield, around δ 5.5 ppm. The precise chemical shift of the amine protons can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. The remaining aromatic proton on the pyridine ring would be expected to appear as a singlet in the aromatic region, with its exact position influenced by the electronic effects of the bromine, amino, and methyl substituents.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| C4-CH₃ | ~2.3 - 2.5 | Singlet |

| C3-CH₃ | ~2.3 - 2.5 | Singlet |

| -NH₂ | ~5.5 | Broad Singlet |

| C6-H | Not specified | Singlet |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbons of the methyl groups would resonate at the highest field (lowest ppm values). The five carbons of the pyridine ring would appear at lower fields. The carbon atom bonded to the bromine (C5) is significantly influenced by the halogen's electronegativity and is typically found in the range of δ 120–130 ppm. The other ring carbons (C2, C3, C4, and C6) will have chemical shifts determined by the cumulative electronic effects of the amino, methyl, and bromo substituents.

Table 2: Predicted ¹³C NMR Spectral Data Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| Methyl Carbons (C3-CH₃, C4-CH₃) | ~15 - 25 |

| C3, C4 | ~130 - 150 |

| C5 (C-Br) | ~120 - 130 |

| C6 | ~140 - 155 |

| C2 (C-NH₂) | ~155 - 165 |

While one-dimensional NMR provides fundamental data, advanced two-dimensional (2D) NMR techniques could offer deeper structural insights.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, although for this specific molecule with largely isolated spin systems (two methyl singlets and one aromatic singlet), its utility might be in confirming the absence of proton-proton coupling over multiple bonds.

HSQC (Heteronuclear Single Quantum Coherence): This would unambiguously correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methyl and aromatic C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds. For instance, it could show correlations from the methyl protons to the C3, C4, and C5 carbons, and from the aromatic C6-H proton to C2, C4, and C5, thereby confirming the substitution pattern on the pyridine ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form. thermofisher.com This would provide information on the molecular packing, polymorphism, and intermolecular interactions present in the solid state, which are averaged out in solution-state NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₇H₉BrN₂.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can confirm the molecular weight with high accuracy. The calculated monoisotopic mass is approximately 200.0003 Da, and the presence of bromine is easily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M+) and one for the ⁸¹Br isotope (M+2).

The fragmentation pattern in the mass spectrum would likely involve the loss of typical fragments, such as a methyl radical (•CH₃) or the bromine atom (•Br), leading to daughter ions that can provide further evidence for the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value/Observation |

| Molecular Formula | C₇H₉BrN₂ |

| Calculated Molecular Weight | ~201.07 g/mol |

| Expected Molecular Ion Peaks | [M]+ (⁷⁹Br) and [M+2]+ (⁸¹Br) in ~1:1 ratio |

| Technique | High-Resolution Electrospray Ionization (ESI-MS) is suitable. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl groups and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are typically found in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration is expected at lower wavenumbers, generally around 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also visible, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-Br stretch is also typically Raman active. A combined analysis of both IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule. Detailed interpretation can be supported by computational methods like Density Functional Theory (DFT) calculations, which can predict vibrational frequencies. nih.gov

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | IR | ~3350 |

| C-H Stretch (Aromatic/Aliphatic) | IR, Raman | 2850 - 3100 |

| C=C / C=N Stretch (Pyridine Ring) | IR, Raman | 1400 - 1600 |

| C-Br Stretch | IR, Raman | ~600 |

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to characterize the material's properties as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC analysis would reveal the melting point of the compound, which is reported to be in the range of 133-135 °C. sigmaaldrich.com The DSC thermogram would show a sharp endothermic peak corresponding to this melting transition. It could also be used to detect any polymorphic phase transitions before melting.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as it is heated. For this compound, a TGA curve would likely show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The onset of decomposition indicates the limit of its thermal stability. The boiling point is noted as 278.2 °C at atmospheric pressure, suggesting that under certain conditions, volatilization might occur before complete decomposition. sigmaaldrich.com

Table 5: Thermal Properties of this compound

| Property | Technique | Reported Value | Reference |

| Melting Point | DSC / Melting Point Apparatus | 133-135 °C | sigmaaldrich.com |

| Boiling Point | - | 278.2 °C (at 760 mmHg) | sigmaaldrich.com |

| Decomposition | TGA | Not specified |

Computational Chemistry and Theoretical Studies on 5 Bromo 3,4 Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and associated properties. For 5-Bromo-3,4-dimethylpyridin-2-amine, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netuctm.edu Such studies on similar molecules, for instance, 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, have utilized the B3LYP method with various basis sets including 6-311G(d,p) and cc-pVTZ to predict the most stable optimized structure and calculate vibrational frequencies. nih.govresearchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the amino group and the nitrogen atom within the pyridine (B92270) ring. Conversely, the LUMO is likely distributed over the pyridine ring and influenced by the electron-withdrawing bromine atom. In a study on a related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6-311+G(d,p) level determined the HOMO and LUMO energies to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov Similar calculations for this compound would provide specific values to quantify its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Bromopyridine

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2700 | Highest Occupied Molecular Orbital, related to nucleophilicity. |

| LUMO | -2.1769 | Lowest Unoccupied Molecular Orbital, related to electrophilicity. |

| Energy Gap (ΔE) | 4.0931 | Indicator of chemical reactivity and kinetic stability. |

Note: Data is based on ethyl 5-amino-2-bromoisonicotinate and is for illustrative purposes. nih.gov

Reactivity Indices and Electrophilic/Nucleophilic Sites

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the following equations, based on the energies of the HOMO and LUMO:

μ = (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

ω = μ2 / (2η)

By calculating these indices for this compound, a deeper understanding of its chemical behavior in reactions can be achieved.

Table 2: Exemplary Global Reactivity Descriptors

| Reactivity Index | Formula | Description |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electron cloud deformation. |

| Electrophilicity Index (ω) | μ2 / (2η) | Capacity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents areas of electron deficiency (positive potential). Green and yellow denote regions of neutral or near-neutral potential. researchgate.netuni-muenchen.de

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amino group, identifying these as the most probable sites for electrophilic attack. The hydrogen atoms of the amino group and the region around the bromine atom, due to the σ-hole effect, would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.gov The methyl groups would present as largely neutral (green). Such maps provide a clear, intuitive picture of the charge distribution and are instrumental in predicting intermolecular interactions. wolfram.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. By calculating the optimized geometry and vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. researchgate.netrsc.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. rsc.org These predictions can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. youtube.com For this compound, theoretical spectra would help confirm its structure and assign the signals of the aromatic protons and carbons, as well as those of the methyl and amino groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a system over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations could be employed to study the rotation around the C-N bond of the amino group and the flexibility of the methyl groups, providing a detailed picture of its conformational preferences. Furthermore, by simulating the molecule in a solvent, one can investigate intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. Recent studies have utilized MD simulations to understand the interactions of aminopyridine derivatives within the binding sites of proteins, highlighting the utility of this method in drug discovery contexts. nih.govacs.orgplos.org Such simulations can provide crucial information on how this compound might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

No published QSAR studies for derivatives of this compound were found. Such studies would typically involve the synthesis of a series of related compounds and the correlation of their structural or physicochemical properties with their biological activities. This information is not available in the public domain for this compound.

Docking Studies for Ligand-Protein Interactions

There is no available research detailing the molecular docking of this compound with any specific protein targets. Docking studies are contingent on identifying a biological target for the compound, and while potential biological activities have been suggested, the specific protein interactions have not been explored or published.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

As a readily functionalizable heterocycle, 5-Bromo-3,4-dimethylpyridin-2-amine serves as a crucial scaffold in the synthesis of more elaborate molecular structures. Its ability to undergo selective reactions at its bromo and amino functionalities allows for the stepwise and controlled construction of complex target molecules.

The presence of a bromine atom on the pyridine (B92270) ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds.

Suzuki Coupling: This compound is an effective participant in Suzuki-Miyaura cross-coupling reactions, where it reacts with various arylboronic acids to generate 5-aryl-3,4-dimethylpyridin-2-amine derivatives. In a process analogous to that used for similar aminopyridines, the reaction is typically catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. mdpi.com This reaction provides a direct method for creating biaryl structures, which are prevalent in pharmaceuticals and functional materials.

To manage the reactivity of the amino group, it can first be protected, for instance, by acetylation with acetic anhydride. mdpi.com Following the Suzuki coupling, the protecting group can be removed to yield the desired 5-arylated 2-aminopyridine (B139424) derivative.

Representative Suzuki Coupling Conditions

| Parameter | Condition | Source |

| Reactant 1 | 5-Bromo-2-methylpyridin-3-amine (analogue) | mdpi.com |

| Reactant 2 | Arylboronic Acid | mdpi.com |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | mdpi.com |

| Base | K₃PO₄ (Potassium Phosphate) | mdpi.com |

| Solvent | 1,4-Dioxane / Water | mdpi.com |

| Temperature | 85–95 °C | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, and this compound is a suitable substrate for this transformation. wikipedia.orgorganic-chemistry.orglibretexts.org Research on closely related 2-amino-3-bromopyridines demonstrates that these compounds react efficiently with various terminal alkynes to produce 2-amino-3-alkynylpyridine products in high yields. scirp.org The reaction is co-catalyzed by palladium and copper(I) salts and requires an amine base. wikipedia.orgorganic-chemistry.org This method is highly effective for installing alkynyl moieties onto the pyridine scaffold, opening pathways to a wide range of compounds with applications in materials science and medicinal chemistry.

Optimized Sonogashira Coupling Conditions for 2-Amino-3-bromopyridines

| Parameter | Condition | Source |

| Catalyst | Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate) | scirp.org |

| Co-catalyst | CuI (Copper(I) iodide) | scirp.org |

| Ligand | PPh₃ (Triphenylphosphine) | scirp.org |

| Base | Et₃N (Triethylamine) | scirp.org |

| Solvent | DMF (Dimethylformamide) | scirp.org |

| Temperature | 100 °C | scirp.org |

Beyond coupling reactions, the structure of this compound allows for diverse functionalization strategies. The bromine atom can be replaced by a variety of nucleophiles, enabling the introduction of different functional groups. Furthermore, the amino group is a versatile handle for building more complex heterocyclic systems. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to construct fused ring systems. For example, the synthesis of heavily substituted 2-aminopyridines can be achieved by first creating a suitable scaffold and then elaborating it through displacement reactions. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for generating molecular complexity. While many MCRs are designed to produce 2-aminopyridine structures nih.gov, existing aminopyridines can also serve as key inputs. Specifically, substituted aminopyridines, analogous to this compound, participate in three-component reactions with orthoformates and dialkyl phosphites. mdpi.com This reaction proceeds through the formation of an imine intermediate from the amine and orthoformate, which is then attacked by the phosphite (B83602) to generate N-substituted α-amino-gem-bisphosphonates. mdpi.com These products are of significant interest in medicinal chemistry, demonstrating the role of the title compound as a valuable building block in advanced, efficient synthetic strategies.

Ligand Design in Metal-Catalyzed Processes

The nitrogen atoms of the pyridine ring and the exocyclic amino group make this compound and its derivatives potential ligands for metal catalysts. The 2-aminopyridine motif is known to coordinate with various metal centers. Research on the closely related 2-amino-5-bromopyridine (B118841) shows it can act as a ligand, forming discrete anionic complexes with metals like zinc, such as in (C₅H₆BrN₂)[ZnCl₃(C₅H₅BrN₂)]. researchgate.net In this structure, the pyridine nitrogen directly coordinates to the zinc metal center. This ability to bind metals is fundamental to its potential use in catalysis, where it could influence the reactivity and selectivity of a metal-catalyzed reaction.

Development of Novel Polymeric Materials and Coordination Polymers

Coordination polymers are materials constructed from metal ions linked by organic bridging ligands. mdpi.com The bifunctional nature of this compound, possessing both a pyridine nitrogen and an amino group, allows it to act as a bridging ligand to form such polymers. Analogous molecules, like 2-amino-5-nitropyridine, have been shown to form 1D chain-like polymers with cadmium, where the aminopyridine units link the metal centers. researchgate.net Similarly, bipyridine-based ligands are widely used to create 1D, 2D, and 3D coordination polymers with diverse functionalities, including luminescence and photomagnetism. nih.govmdpi.com By coordinating through its two nitrogen atoms, this compound can be used to construct extended networks, with the bromo- and methyl-substituents tuning the solid-state packing and properties of the resulting material.

Application in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. This compound is well-suited for this field due to its capacity for forming specific intermolecular bonds.

The 2-aminopyridine unit is a classic motif for forming robust hydrogen bonds. It can form a self-complementary N-H···N hydrogen-bonded dimer, which often leads to the formation of one-dimensional "tapes" or other predictable supramolecular patterns in the solid state. rsc.org The conformation of the molecule can dictate whether it forms dimeric motifs or more complex catemer structures. rsc.org

Furthermore, the presence of a bromine atom allows the molecule to participate in halogen bonding. Studies on similar bromo-substituted molecules containing amino-heterocycles show that they can form complex networks directed by a combination of both hydrogen bonds (e.g., from the amino group) and halogen bonds (from the bromine atom to a nitrogen or oxygen acceptor). nih.gov This dual-interaction capability makes this compound a powerful building block for crystal engineering, enabling the design of extended 1D and 2D architectures with precise control over molecular assembly. nih.gov

Medicinal Chemistry and Biological Activity of 5 Bromo 3,4 Dimethylpyridin 2 Amine and Its Analogs

Role as an Active Pharmaceutical Ingredient (API) Intermediate

5-Bromo-3,4-dimethylpyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. chemmethod.com Its chemical structure, featuring a reactive bromine atom and an amino group on a substituted pyridine (B92270) ring, makes it an ideal starting material for creating more complex heterocyclic systems. These resulting molecules are often investigated for their potential as active pharmaceutical ingredients. chemmethod.com

A notable application of this compound is in the preparation of triazolopyridine derivatives. Specifically, it is a key intermediate in the synthesis of 6-bromo-7,8-dimethyl- nih.govnih.govgoogle.comtriazolo[1,5-a]pyridine. google.comgoogle.com This process involves the formation of a triazole ring fused to the pyridine core, a transformation that highlights the utility of the starting amine in constructing fused heterocyclic systems. mdpi.com The synthesis process is designed to be efficient and adaptable for large-scale manufacturing, minimizing the production of side products. google.com

The general synthetic pathway from this compound to a triazolopyridine is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | This compound | Dimethylformamide-dimethylacetal (DMF-DMA) | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide |

| 2 | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | Hydroxylamine-O-sulfonic acid | 6-bromo-7,8-dimethyl- nih.govnih.govgoogle.comtriazolo[1,5-a]pyridine |

This role as an intermediate is critical in drug discovery and development, enabling the exploration of novel chemical entities with potential therapeutic applications.

Exploration of Pharmacological Activities

The pharmacological potential of compounds derived from or analogous to this compound has been a subject of scientific investigation. The substituted pyridine ring system is a well-established pharmacophore, and modifications to this core structure can lead to a wide range of biological activities.

Derivatives of brominated pyridines have been investigated for their potential as anti-tumor and anti-cancer agents. The cytotoxic activity of such compounds is a key area of research in the quest for new cancer therapies. nih.gov Studies on analogs have shown that the introduction of different substituents on the pyridine ring can significantly influence their anti-proliferative activity. mdpi.com

For instance, a study on novel 5-bromo-7-azaindolin-2-one derivatives, which share a brominated heterocyclic core, demonstrated significant in vitro antitumor activity against various cancer cell lines. sigmaaldrich.com One of the most active compounds from this series, compound 23p, exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. sigmaaldrich.com

Table of In Vitro Antitumor Activity of a 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) sigmaaldrich.com

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 2.357 |

| A549 (Lung Cancer) | Not specified |

These findings suggest that the 5-bromo-pyridinamine scaffold can be a valuable template for the design of new anti-cancer agents. Further research into the structure-activity relationships of this compound derivatives could lead to the development of novel and effective cancer treatments. mdpi.com

The pyridine nucleus is present in a number of compounds investigated for their anti-ulcer properties. google.comresearchgate.net Research has shown that certain pyridine derivatives can exhibit gastroprotective effects. google.com For example, a study on novel pyrimidine-pyridine hybrids demonstrated that these compounds were less ulcerogenic than the standard anti-inflammatory drug indomethacin. nih.gov While direct studies on the anti-ulcer activity of this compound are not extensively documented, the known gastroprotective effects of related pyridine structures suggest a potential avenue for future research. google.com

In the realm of antiviral research, pyridine derivatives have shown promise against a variety of viruses. mdpi.comresearchgate.net The pyridine scaffold is a component of several antiviral drugs and is actively being explored for the development of new antiviral agents. researchgate.net Studies have reviewed the antiviral activities of pyridine-containing heterocycles, highlighting their potential to inhibit viral replication through various mechanisms. mdpi.comnih.gov Although specific antiviral data for this compound is limited, the broader class of pyridine compounds has demonstrated activity against viruses such as influenza. sigmaaldrich.com

The antimicrobial and antifungal potential of pyridine derivatives is a well-established area of research. mdpi.comnih.gov A study investigating the biological activities of derivatives synthesized from the closely related compound, 5-bromo-2-methylpyridin-3-amine, revealed significant antimicrobial properties. mdpi.com

In this study, a series of novel pyridine derivatives were synthesized and tested for their ability to inhibit the growth of various microorganisms. One of the synthesized compounds, 4f , was found to be the most potent against Escherichia coli, with a high inhibition value. mdpi.com The study also found that masking the amino functional group with an acyl group could enhance the anti-bacterial activity. mdpi.com

Biofilm Inhibition by a Derivative of 5-bromo-2-methylpyridin-3-amine mdpi.com

| Compound | Test Organism | Biofilm Inhibition (%) |

|---|

| 4f | Escherichia coli | 91.95 |

This research indicates that the brominated aminopyridine scaffold is a promising starting point for the development of new antimicrobial and antifungal agents. The presence of the bromine atom and the ability to modify the amino group provide opportunities for creating analogs with enhanced activity and a broader spectrum of action.

Pyridine and pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. nih.govpensoft.netrsc.orgacs.org These compounds can exert their effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. nih.govnih.gov While direct studies on this compound are scarce, the anti-inflammatory potential of the broader class of pyridine-containing molecules is well-documented. acs.org For example, novel thiazolo[4,5-b]pyridin-2-ones have shown potent anti-inflammatory action in in vivo models. pensoft.net

In the context of autoimmune diseases, the modulation of the immune system is a key therapeutic strategy. nih.gov Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a target for the treatment of autoimmune diseases like psoriasis and rheumatoid arthritis. nih.gov Selective inhibition of TYK2 is a promising approach, and compounds based on a pyridine scaffold have been developed as highly effective and selective TYK2 inhibitors. nih.gov Although the direct role of this compound in autoimmune disease modulation has not been specifically elucidated, its potential as a scaffold for synthesizing kinase inhibitors suggests a possible indirect role in this therapeutic area.

The pyridine and pyrimidine scaffolds are recognized as "privileged structures" in the design of kinase inhibitors, particularly tyrosine kinase inhibitors. nih.gov This is due to their ability to mimic the adenine ring of ATP and bind to the ATP-binding site of kinases. nih.gov Numerous tyrosine kinase inhibitors containing a pyridylpyrimidinylaminophenyl (PPAP) scaffold have been developed and approved for clinical use. researchgate.net

The structure-activity relationships of various pyridopyrimidine and pyrimidopyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase have been extensively studied. nih.gov These studies have shown that substitutions on the pyridine or pyrimidine ring can significantly impact potency and selectivity. nih.gov For instance, a series of 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines were found to be potent inhibitors of EGFR tyrosine kinase activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationship (SAR) of derivatives of the analogous compound, 5-bromo-2-methylpyridin-3-amine, has provided valuable insights into the chemical features that govern their biological activities. A key study involved the synthesis of a series of 5-aryl-2-methylpyridin-3-amine derivatives via Suzuki cross-coupling reactions, which allowed for the systematic modification of the molecule and assessment of the resulting impact on their biological profiles.

For anti-thrombolytic activity , a significant observation was the influence of substituents on the aryl ring introduced at the 5-position of the pyridine core. The nature and position of these substituents were found to be critical determinants of the compound's ability to lyse blood clots. Furthermore, modification of the amino group at the 3-position, such as through acylation, was shown to enhance anti-thrombolytic efficacy, suggesting that this position is a key site for optimizing activity.

In the context of biofilm inhibition , the SAR studies also pointed to the crucial role of the 5-aryl substituent. The electronic and steric properties of the groups on this aryl ring were found to significantly modulate the compound's ability to inhibit the formation of bacterial biofilms.

In Vitro and In Vivo Biological Efficacy Assessments

Derivatives of the analog 5-bromo-2-methylpyridin-3-amine have been subjected to in vitro evaluations to determine their efficacy in two primary areas: anti-thrombolytic and biofilm inhibition activities.

Anti-Thrombolytic Activity: A number of synthesized derivatives demonstrated a moderate to good capacity for lysing blood clots in vitro. This suggests a potential therapeutic application in conditions characterized by thrombosis.

Biofilm Inhibition Activity: The same series of compounds were also screened for their ability to prevent the formation of biofilms by pathogenic bacteria. Certain derivatives exhibited significant inhibitory effects, highlighting their potential as novel antibacterial agents.

Below is an interactive data table summarizing the in vitro activity of selected 5-aryl-2-methylpyridin-3-amine derivatives.

| Compound | 5-Aryl Substituent | % Clot Lysis | % Biofilm Inhibition (E. coli) |

| 4a | 4-chlorophenyl | 21.51 | Data Not Available |

| 4b | 4-methoxyphenyl | 41.32 | Data Not Available |

| 4c | 3-nitrophenyl | Lowest Activity | Data Not Available |

| 4f | 4-nitrophenyl | Data Not Available | 91.95 |

| 4g | 2,4-dichlorophenyl | 29.21 | Data Not Available |

| 2i | 3-chloro-4-fluorophenyl | 31.61 | Data Not Available |

Data sourced from a study on 5-bromo-2-methylpyridin-3-amine derivatives. nih.gov

A review of the available scientific literature did not yield any publicly accessible in vivo efficacy studies for this compound or its close analogs, including the derivatives of 5-bromo-2-methylpyridin-3-amine. Consequently, the in vivo biological effects and therapeutic potential of these compounds remain to be elucidated through future animal model studies.

Prodrug Strategies and Drug Delivery Considerations

There is a notable absence of specific research in the reviewed literature concerning the development of prodrugs or tailored drug delivery systems for this compound and its immediate analogs.

From a theoretical standpoint, the 2-amino group on the pyridine ring presents a viable handle for prodrug design. Strategies commonly employed for amine-containing pharmaceuticals could be adapted to enhance the pharmacokinetic profile of this compound. These approaches might include the formation of bioreversible derivatives such as amides, carbamates, or N-acyloxyalkyl derivatives. Such modifications are typically designed to improve physicochemical properties like solubility and membrane permeability, or to achieve targeted release of the active compound at the desired site of action through enzymatic or chemical cleavage. However, in the absence of experimental data for this compound, any discussion of specific prodrug strategies remains speculative.

Future Directions and Emerging Research Avenues

Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 5-Bromo-3,4-dimethylpyridin-2-amine is a prime candidate for derivatization to explore and enhance its biological activities. A primary strategy involves leveraging the bromine atom and the amino group as reactive handles for modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to synthesize novel pyridine (B92270) derivatives by replacing the bromine atom with various aryl groups. mdpi.comresearchgate.net

For instance, studies on the closely related compound 5-bromo-2-methylpyridin-3-amine have shown that its Suzuki cross-coupling with different arylboronic acids can yield a series of 5-aryl-2-methylpyridin-3-amines. mdpi.com Further modification of the amino group, for example, by converting it to an acetamide (N-[5-bromo-2-methylpyridine-3-yl]acetamide), provides another site for derivatization. mdpi.com Subsequent coupling reactions on this modified intermediate lead to a different class of derivatives. mdpi.com

The biological evaluation of these derivatives has revealed promising activities. Some synthesized compounds have demonstrated anti-thrombolytic and biofilm-inhibiting properties. mdpi.com For example, a derivative, compound 4b from a research study, showed significant activity against clot formation in human blood, suggesting that the addition of an acyl group to the amine enhances this particular bioactivity. mdpi.com Another derivative, 4f , was found to be a potent inhibitor of Escherichia coli biofilm formation. mdpi.com These findings underscore the potential of derivatization to produce compounds with significant therapeutic potential.

Table 1: Bioactivity of Derivatized Pyridines

| Compound | Modification Strategy | Observed Bioactivity | Key Finding |

|---|---|---|---|

| Derivative 4b | Acylation of amino group followed by Suzuki coupling | Anti-thrombolytic (41.32% lysis) | Acyl group on the amine appears to enhance activity against blood clot formation. mdpi.com |

| Derivative 4f | Acylation of amino group followed by Suzuki coupling | Biofilm Inhibition (91.95% against E. coli) | Demonstrates potent activity against bacterial biofilm formation. mdpi.com |

| General Derivatives (2a-2i, 4a-4i) | Suzuki cross-coupling with various arylboronic acids | Moderate anti-thrombolytic, biofilm inhibition, and haemolytic activities | Electron-donating or -withdrawing groups on the arylboronic acid had no significant effect on reaction yields. mdpi.com |

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against specific biological targets. The structural motif of this compound and its derivatives makes them ideal candidates for inclusion in such screening libraries. As versatile intermediates, they can be used to generate a diverse range of molecules with varied physicochemical properties, increasing the probability of identifying a "hit" compound.

The compound serves as a critical intermediate in the synthesis of more complex bioactive heterocycles. For example, related brominated pyridine structures are used to create inhibitors of dengue virus and cyclin G-associated kinase. The derivatization potential allows for the creation of focused libraries around a common pyridine core, which can then be screened for activity against various targets, including enzymes and receptors in cancer and infectious disease research. researchgate.net The amenability of its synthesis to parallel and automated techniques further facilitates the large-scale production of derivatives required for HTS campaigns.

Exploration of Green Chemistry Approaches in Synthesis

Traditional synthetic routes for pyridine derivatives can involve harsh reagents and generate significant chemical waste. The principles of green chemistry aim to mitigate these environmental impacts. Future research is increasingly focused on developing more sustainable synthetic pathways for this compound and its derivatives.

One promising development is the use of more environmentally benign catalysts. A recent patent describes a novel synthesis process for this compound that utilizes a nickel catalyst instead of a palladium catalyst. google.com This new process was found to produce the target compound in a significantly higher yield (91.7% vs. 28.2%) and minimized the formation of side products compared to the palladium-catalyzed method. google.com This not only improves efficiency but also reduces the downstream purification burden and waste generation.

Further research in this area could explore:

The use of safer, renewable solvents.

Energy-efficient reaction conditions, potentially utilizing microwave or ultrasound-induced synthesis. ijpsonline.com

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound and its derivatives expand, particularly in pharmacology and environmental science, the need for highly sensitive analytical methods to detect them at trace levels becomes critical. Advanced analytical techniques are essential for pharmacokinetic studies, environmental monitoring, and quality control.

Current state-of-the-art methods for analyzing related brominated compounds, such as brominated flame retardants (BFRs), can be adapted for this purpose. These techniques often involve a combination of sophisticated separation and detection methods.

Liquid Chromatography/Mass Spectrometry (LC-MS): Techniques like liquid chromatography coupled with a quadrupole linear ion trap (QqLIT) mass spectrometer are highly effective for the simultaneous analysis of multiple brominated compounds. ciemat.es This method offers high sensitivity and selectivity, with limits of detection (LODs) often in the picogram (pg) range. ciemat.es

Gas Chromatography/Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the trace analysis of brominated compounds. researchgate.netnih.gov It is particularly useful for volatile and semi-volatile compounds and can achieve very low detection limits.

Advanced Sample Preparation: The sensitivity of these methods is often enhanced by innovative sample preparation techniques. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and solid-phase extraction (SPE) are used to isolate and pre-concentrate analytes from complex matrices like serum or environmental samples, improving recovery and accuracy. nih.govmdpi.com

Table 2: Advanced Analytical Techniques for Trace Analysis of Brominated Compounds

| Technique | Abbreviation | Key Features | Reported Limits of Quantification (LOQ) |

|---|---|---|---|

| Liquid Chromatography/Quadrupole Linear Ion Trap Mass Spectrometry | LC/QqLIT-MS | High sensitivity and selectivity for multiple analytes. ciemat.es | 0.2 - 6.0 pg ciemat.es |

| Gas Chromatography-Mass Spectrometry | GC-MS | Effective for volatile compounds; can be combined with pyrolysis for screening. researchgate.net | 0.35 - 0.82 µg/kg (in food samples) mdpi.com |

| QuEChERS Extraction | QuEChERS | A simplified and rapid sample preparation method for complex matrices. nih.govmdpi.com | Improves recovery and accuracy for subsequent analysis. mdpi.com |

| Solid-Phase Extraction | SPE | Used for sample extraction and cleanup directly on a column. nih.gov | Enables accurate analysis from biological fluids like serum. nih.gov |

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules. By using computational methods, researchers can predict the properties of novel analogues of this compound before they are synthesized, saving significant time and resources.

Density Functional Theory (DFT) is one such method used to study the electronic structure and reactivity of pyridine derivatives. mdpi.comresearchgate.net DFT calculations can provide insights into:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the reactivity and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP): MEP analysis identifies the electron-rich and electron-deficient regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack and predicting intermolecular interactions. mdpi.com

These computational approaches enable the in silico design of next-generation analogues with improved properties. For example, by modeling the interaction of various derivatives with a specific biological target, such as an enzyme's active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and biological activity. nih.govnih.gov This computational-led design process accelerates the discovery of new drug candidates and functional materials based on the this compound scaffold.

常见问题

Basic Research Question

- NMR : NMR detects methyl protons (δ ~2.3–2.5 ppm) and amine protons (δ ~5.5 ppm). NMR identifies Br-substituted carbons (δ ~120–130 ppm) .

- MS : High-resolution ESI-MS confirms molecular weight (calc. for CHBrN: 215.99 g/mol).

- IR : N–H stretching (~3350 cm) and C–Br vibrations (~600 cm) .

Advanced Data Contradiction : Discrepancies in amine proton signals (e.g., broadening due to hydrogen bonding) can be resolved by variable-temperature NMR or deuteration .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model Suzuki-Miyaura coupling. Key parameters:

- Docking Studies : Predict binding with catalytic intermediates (e.g., Pd(0) complexes) using AutoDock Vina .

Validation : Compare computational predictions with experimental yields using aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .

What strategies mitigate toxicity risks when handling this compound in biological assays?

Advanced Research Question

- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to brominated pyridines) .

- In Vitro Testing : Pre-screen for cytotoxicity (e.g., MTT assay) in HEK293 cells before proceeding to in vivo studies.

- Waste Management : Neutralize brominated byproducts with NaHSO before disposal .

How do steric and electronic effects of the methyl and bromine substituents influence the compound’s pharmacological activity?

Advanced Research Question

- Steric Effects : Methyl groups at C3/C4 may block metabolic oxidation (e.g., CYP450 enzymes), enhancing stability .

- Electronic Effects : Br at C5 increases lipophilicity (logP ~2.1), improving membrane permeability.

- SAR Studies : Compare with analogs (e.g., 5-Cl-3,4-dimethylpyridin-2-amine) to isolate substituent contributions .

What chromatographic methods are optimal for separating this compound from its synthetic byproducts?

Basic Research Question

- Normal-phase HPLC : Use silica columns with hexane/ethyl acetate (7:3) for nonpolar byproducts.

- Reverse-phase HPLC : C18 columns with acetonitrile/water (60:40 + 0.1% TFA) resolve polar impurities .

- GC-MS : For volatile contaminants, employ DB-5 columns and He carrier gas .

How can hydrogen-bonding interactions of this compound be exploited in crystal engineering?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。